molecular formula C11H12Cl2O2 B1412922 Ethyl 2,6-dichloro-4-methylphenylacetate CAS No. 1803845-41-1

Ethyl 2,6-dichloro-4-methylphenylacetate

Cat. No.: B1412922
CAS No.: 1803845-41-1
M. Wt: 247.11 g/mol
InChI Key: HROPIGAESHXDLD-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-methylphenylacetate is an ester derivative characterized by a phenylacetate backbone substituted with two chlorine atoms at the 2- and 6-positions and a methyl group at the 4-position. Its molecular formula is C₁₂H₁₂Cl₂O₂, with a molecular weight of 271.13 g/mol. The compound’s structure combines lipophilic chlorine substituents with a moderately electron-donating methyl group, influencing its physical and chemical properties. Such substituted phenylacetates are often explored for applications in agrochemicals, pharmaceuticals, or materials science due to their tunable reactivity and stability .

Properties

IUPAC Name

ethyl 2-(2,6-dichloro-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-9(12)4-7(2)5-10(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROPIGAESHXDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis via Esterification

Method Overview:
The foundational laboratory synthesis involves esterifying 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid with ethanol under reflux conditions, catalyzed by sulfuric acid. This classical Fischer esterification ensures high purity and controlled reaction parameters.

Reaction Conditions:

  • Reactants: 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid + ethanol
  • Catalyst: Sulfuric acid
  • Temperature: Reflux (~78°C)
  • Duration: Several hours until completion, monitored via TLC or GC

Advantages:

  • Simple setup
  • High control over reaction parameters
  • Suitable for small-scale laboratory synthesis

Synthesis via Chlorination and Substitution

Chlorination of Phenyl Precursors:
Starting from appropriately substituted phenyl compounds, chlorination at the 2 and 6 positions can be achieved using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions, yielding 2,6-dichlorophenyl derivatives.

Substitution with Trifluoromethyl Groups:
The trifluoromethyl group is introduced onto the phenyl ring via nucleophilic aromatic substitution or via specialized trifluoromethylation reagents, such as Togni's reagent or Ruppert-Prakash reagent, under suitable conditions.

Key Research Findings:

  • Patents describe the use of trifluoromethylation reagents in aromatic substitution to obtain the 4-trifluoromethyl derivatives efficiently.

Synthesis via Nucleophilic Substitution on Chloromethyl Intermediates

Process Details:
A notable route involves preparing methyl 2-chloromethylphenylacetate, which then reacts with phenolic or pyridyl precursors bearing hydroxyl groups at the 2-position. The substitution is facilitated by bases like potassium carbonate in polar aprotic solvents such as DMF or toluene.

Reaction Example:

  • Methyl 2-chloromethylphenylacetate reacts with 2-hydroxy-6-trifluoromethylpyridine in the presence of potassium carbonate, as demonstrated in Example 6 and 7 of patent literature.

Reaction Conditions:

  • Solvent: DMF or toluene
  • Base: Potassium carbonate
  • Temperature: 60–80°C
  • Duration: 3–6 hours with controlled addition of chloromethyl intermediates

Outcome:
Formation of the target ester with yields reported around 86%, indicating high efficiency.

Industrial Scale Synthesis

Process Optimization:
Industrial production adapts the laboratory methods into continuous flow reactors to enhance consistency, safety, and yield. Raw materials are of high purity, and process parameters are tightly controlled.

Typical Steps:

  • Preparation of chloromethylphenylacetate intermediates
  • Nucleophilic substitution with trifluoromethylphenol derivatives
  • Esterification or direct coupling reactions under reflux or catalytic conditions

Summary Data Table of Preparation Methods

Method Key Reagents Main Reaction Type Typical Conditions Yield Remarks
Esterification Phenylacetic acid + Ethanol Esterification Reflux, sulfuric acid catalyst >90% Suitable for small-scale synthesis
Chlorination + Trifluoromethylation Phenyl compounds + Cl reagents + CF3 reagents Substitution Chlorination at 2,6-positions, trifluoromethylation at 4-position Variable Requires multi-step synthesis
Nucleophilic Substitution Methyl 2-chloromethylphenylacetate + phenol derivatives Nucleophilic substitution DMF or toluene, 70°C ~86% High yield, scalable
Continuous Flow Industrial Raw materials + catalysts Multi-step flow process Controlled temperature and pressure Optimized for scale Consistent quality

Notes on Research Findings and Best Practices

  • The substitution of chloro groups with nucleophiles like phenols or pyridines is facilitated by bases such as potassium carbonate, often in polar aprotic solvents to enhance nucleophilicity.
  • Trifluoromethylation of aromatic rings is a key step, achieved via reagents like Ruppert-Prakash or Togni's reagent, which provide high regioselectivity.
  • Esterification under acid catalysis remains the most straightforward approach for small-scale synthesis, with yields exceeding 90% under optimized conditions.
  • For industrial synthesis, continuous flow reactors and high-purity raw materials are employed to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-methylphenylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions often require the use of a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.

Major Products Formed

    Hydrolysis: 2,6-dichloro-4-methylphenylacetic acid and ethanol.

    Reduction: 2,6-dichloro-4-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-dichloro-4-methylphenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-methylphenylacetate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares Ethyl 2,6-dichloro-4-methylphenylacetate with two structurally related compounds from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2,6-Cl; 4-CH₃ C₁₂H₁₂Cl₂O₂ 271.13 Ester, chloro, methyl
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) 4-F; 2,6-OCH₃ C₁₂H₁₅FO₄ 254.24 Ester, fluoro, methoxy
Ethyl {2,6-dichloro-4-[(E)-...]phenoxy}acetate (CAS 688042-22-0) Thiazol; methoxyphenyl; 2,6-Cl C₂₁H₁₇Cl₂N₂O₄S 476.34 Ester, thiazole, imino, chloro
Key Observations:
  • Substituent Effects: Chlorine vs. Fluorine: The target compound’s chlorine substituents enhance lipophilicity and may increase resistance to oxidative degradation compared to the fluorine-containing analog (CAS 1193392-97-0). Fluorine’s electronegativity could improve metabolic stability but reduce steric bulk . Methyl vs. Complexity: The thiazole-containing analog (CAS 688042-22-0) exhibits a larger, heterocyclic structure, which may confer unique biological activity but lower solubility due to increased molecular weight .

Physicochemical and Reactivity Trends

  • Lipophilicity :
    • The target compound’s Cl and CH₃ groups contribute to higher logP values compared to the methoxy/fluoro analog, favoring applications in hydrophobic environments.
    • The thiazole-containing analog’s extended conjugated system may reduce volatility but increase π-π stacking interactions .
  • Stability :
    • Ester groups in all compounds are susceptible to hydrolysis under acidic/basic conditions. However, electron-withdrawing Cl substituents in the target compound may slightly stabilize the ester against nucleophilic attack compared to electron-donating OCH₃ groups .

Biological Activity

Ethyl 2,6-dichloro-4-methylphenylacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of phenylacetic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position of the aromatic ring. This specific arrangement contributes to its unique chemical properties and biological activities.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. The presence of chlorine atoms enhances its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can lead to inhibition of certain enzymatic pathways or modulation of receptor activities, which is crucial for its observed pharmacological effects.

Biological Activities

1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its efficacy appears to be dose-dependent, with higher concentrations leading to greater inhibition.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases.

3. Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. In particular, it has shown promise in inhibiting cell proliferation in leukemia models, suggesting potential applications in cancer therapy.

Case Studies

  • Antimicrobial Activity Study
    A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli100
  • Anti-inflammatory Mechanism
    In a controlled experiment assessing anti-inflammatory effects, this compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to the control group.
  • Cytotoxicity in Cancer Models
    A recent study evaluated the cytotoxic effects of this compound on HL60 leukemia cells using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    3055
    5030

Q & A

Q. What are the standard synthetic protocols for Ethyl 2,6-dichloro-4-methylphenylacetate, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves esterification of 2,6-dichloro-4-methylphenylacetic acid with ethanol under acidic catalysis. Adapting protocols from analogous compounds (e.g., ), reflux the acid with ethanol and concentrated sulfuric acid (1:20 molar ratio) for 4–6 hours. Monitor completion via TLC or HPLC. Post-reaction, isolate the product by quenching in ice water, filtering, and recrystallizing from ethanol. Optimize yield by adjusting catalyst concentration (e.g., 1–2% H₂SO₄) and reaction time. Purity can be confirmed via melting point analysis or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage (δ ~4.2 ppm for -OCH₂CH₃) and aromatic substitution patterns (δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₁Cl₂O₂: theoretical 259.02 g/mol).
  • X-ray Crystallography : For structural elucidation, co-crystallize with a suitable solvent (e.g., ethyl acetate) and compare with analogous phenylacetate derivatives (e.g., ) .

Q. What solvents are recommended for dissolving this compound in experimental workflows?

  • Methodological Answer : Based on solubility profiles of structurally similar esters ( ), prioritize aprotic solvents like dichloromethane (DCM), chloroform, or dimethyl sulfoxide (DMSO). For polar reaction conditions, use ethyl acetate or acetone. Conduct a solubility screen at 25°C (10 mg/mL increments) to identify optimal solvents for recrystallization or reaction media .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways (e.g., ester hydrolysis or halogen substitution). Compare calculated activation energies (Eₐ) with experimental kinetic data (e.g., Arrhenius plots from viscosity studies, as in ). Use software like Gaussian or ORCA to simulate transition states and identify steric/electronic effects from the 2,6-dichloro-4-methyl substituents .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis ( recommends similar protocols for phenylpropanoids).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Add stabilizers like BHT (0.01% w/w) if oxidative degradation is observed .

Q. How do solvent polarity and substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Design a solvent polarity gradient (e.g., from hexane to DMSO) to test reaction rates with nucleophiles (e.g., amines). Use Hammett σ constants to correlate electronic effects of the 4-methyl and 2,6-dichloro groups. For example, the electron-withdrawing Cl groups enhance electrophilicity at the ester carbonyl, while the 4-methyl group may sterically hinder nucleophile access. Validate via kinetic isotope effects or isotopic labeling .

Key Research Gaps and Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time ( uses conventional reflux).
  • Ecotoxicity Studies : No data on environmental impact; recommend OECD 301D biodegradability testing.
  • Structural Dynamics : Use molecular dynamics (MD) simulations (e.g., OPLS-AA force field, as in ) to study solvent interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dichloro-4-methylphenylacetate
Reactant of Route 2
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Ethyl 2,6-dichloro-4-methylphenylacetate

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